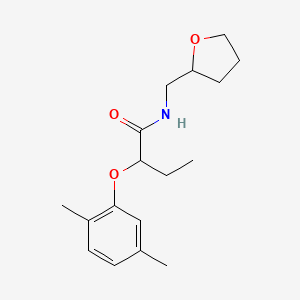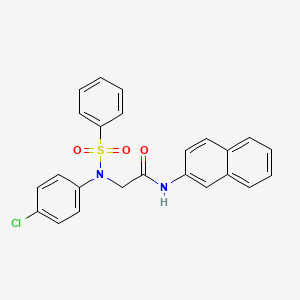
N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-4-methyl-1,2,5-oxadiazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-4-methyl-1,2,5-oxadiazole-3-carboxamide, also known as CP-809,101, is a chemical compound that has been studied for its potential therapeutic applications in various neurological disorders. This compound belongs to the class of oxadiazole carboxamides and has been found to have promising effects in preclinical studies.
Wirkmechanismus
The exact mechanism of action of N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-4-methyl-1,2,5-oxadiazole-3-carboxamide is not fully understood. However, it has been hypothesized that this compound acts as a positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5). This receptor is involved in the regulation of synaptic transmission and has been implicated in various neurological disorders.
Biochemical and Physiological Effects:
N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-4-methyl-1,2,5-oxadiazole-3-carboxamide has been found to have various biochemical and physiological effects in preclinical studies. It has been shown to increase the activity of the mGluR5 receptor, which could lead to the modulation of glutamatergic neurotransmission. This modulation could result in the anxiolytic and antipsychotic effects observed in preclinical studies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-4-methyl-1,2,5-oxadiazole-3-carboxamide for lab experiments is its high potency and selectivity for the mGluR5 receptor. This makes it a useful tool for studying the role of this receptor in various neurological disorders. However, one of the limitations of this compound is its poor solubility, which could make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-4-methyl-1,2,5-oxadiazole-3-carboxamide. One potential direction is the investigation of its effects in animal models of depression and anxiety. Another direction could be the exploration of its potential as a cognitive enhancer. Additionally, further studies could be conducted to elucidate the exact mechanism of action of this compound and to develop more potent and selective analogs.
Synthesemethoden
The synthesis of N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-4-methyl-1,2,5-oxadiazole-3-carboxamide involves the reaction of 1-cycloheptyl-3-pyrrolidinone with 4-methyl-1,2,5-oxadiazole-3-carboxylic acid, followed by the addition of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting compound is then purified through various techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-4-methyl-1,2,5-oxadiazole-3-carboxamide has been studied extensively for its potential therapeutic applications in various neurological disorders such as schizophrenia, depression, and anxiety. Preclinical studies have shown that this compound has anxiolytic and antipsychotic effects, which could make it a promising candidate for the treatment of these disorders.
Eigenschaften
IUPAC Name |
N-(1-cycloheptyl-5-oxopyrrolidin-3-yl)-4-methyl-1,2,5-oxadiazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O3/c1-10-14(18-22-17-10)15(21)16-11-8-13(20)19(9-11)12-6-4-2-3-5-7-12/h11-12H,2-9H2,1H3,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYUSYVYHELVWHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NON=C1C(=O)NC2CC(=O)N(C2)C3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(1'-benzyl-1,4'-bipiperidin-4-yl)-1H-pyrazol-5-yl]tetrahydro-3-furancarboxamide](/img/structure/B5965991.png)
![5-fluoro-2-{1-[(5-{[(6-methyl-3-pyridinyl)oxy]methyl}-3-isoxazolyl)carbonyl]-2-pyrrolidinyl}-1H-benzimidazole](/img/structure/B5966003.png)

![1-allyl-5-[(4-methoxy-1-naphthyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5966012.png)

![N-benzyl-1-[(2,6-dimethoxy-3-pyridinyl)carbonyl]-N-methyl-3-piperidinamine](/img/structure/B5966016.png)
![3-(4-fluorophenyl)-N-methyl-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)propanamide](/img/structure/B5966021.png)
![4-{4-[(4-benzyl-1-piperidinyl)sulfonyl]benzyl}-6-methyl-3(2H)-pyridazinone](/img/structure/B5966028.png)
![5-(3-fluorophenyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B5966042.png)
![3-{[(2-thienylmethyl)amino]sulfonyl}benzamide](/img/structure/B5966043.png)
![N'-[(4-bromo-3-methylphenoxy)acetyl]-3-chlorobenzohydrazide](/img/structure/B5966077.png)
![N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-3-fluorobenzamide](/img/structure/B5966084.png)
![2-bromo-4-({[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)-6-methoxyphenol](/img/structure/B5966085.png)
![1-[2-(3-fluorophenyl)ethyl]-6-oxo-N-(2,2,2-trifluoroethyl)-3-piperidinecarboxamide](/img/structure/B5966087.png)